molecular formula C28H39NO18 B12084274 N-Acetyllactosamine heptaacetate 98

N-Acetyllactosamine heptaacetate 98

Cat. No.: B12084274
M. Wt: 677.6 g/mol
InChI Key: XKTWMUHXXMTTHP-UHFFFAOYSA-N
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Description

N-Acetyllactosamine heptaacetate 98 is a highly modified derivative of N-acetyllactosamine, an important disaccharide consisting of galactose and N-acetylglucosamine. This compound is key in various biological recognition processes and is widely used in scientific research .

Preparation Methods

N-Acetyllactosamine heptaacetate 98 can be synthesized from N-acetyllactosamine through acetylation. The synthetic route involves the reaction of N-acetyllactosamine with acetic anhydride in the presence of pyridine and dimethylaminopyridine (DMAP) as catalysts. The reaction is typically carried out at room temperature for about 15 hours . Industrial production methods may vary, but they generally follow similar principles of acetylation.

Chemical Reactions Analysis

N-Acetyllactosamine heptaacetate 98 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the acetyl groups, leading to the formation of different products.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acetic anhydride, pyridine, and DMAP. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyllactosamine heptaacetate 98 is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-acetyllactosamine heptaacetate 98 involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to form glycoproteins. This process is crucial for various biological functions, including cell-cell communication and immune response .

Comparison with Similar Compounds

N-Acetyllactosamine heptaacetate 98 is unique due to its high degree of acetylation, which enhances its stability and reactivity. Similar compounds include:

This compound stands out due to its specific modifications, making it a valuable tool in glycoscience research.

Properties

Molecular Formula

C28H39NO18

Molecular Weight

677.6 g/mol

IUPAC Name

[5-acetamido-4,6-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)

InChI Key

XKTWMUHXXMTTHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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